molecular formula C8H7BrN2 B12290278 7-(Bromomethyl)pyrazolo[1,5-a]pyridine

7-(Bromomethyl)pyrazolo[1,5-a]pyridine

Cat. No.: B12290278
M. Wt: 211.06 g/mol
InChI Key: FWJKEDZTMVNTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Bromomethyl)pyrazolo[1,5-a]pyridine is a chemical building block intended for research and development purposes only. It is not for use in diagnostic or therapeutic procedures for humans or animals. The bromomethyl group on the pyrazolopyridine scaffold makes this compound a versatile intermediate in organic synthesis and medicinal chemistry research. It is particularly valuable in cross-coupling reactions and for introducing the pyrazolo[1,5-a]pyridine moiety into more complex molecules. Researchers utilize this and related heterocyclic compounds in various discovery programs, including the development of kinase inhibitors and phosphodiesterase 4 (PDE4) inhibitors . The compound is a solid and should be stored in a cool, dry place. Handle with care, using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

7-(bromomethyl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7BrN2/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H,6H2

InChI Key

FWJKEDZTMVNTIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=NN2C(=C1)CBr

Origin of Product

United States

Synthetic Methodologies for 7 Bromomethyl Pyrazolo 1,5 a Pyridine

Regioselective Introduction of the Bromomethyl Moiety at the C7 Position

Post-Synthetic Functionalization of the Pyrazolo[1,5-a]pyridine (B1195680) C7 Position

One of the most direct methods to introduce the bromomethyl group is through the functionalization of a pre-existing pyrazolo[1,5-a]pyridine scaffold. This approach leverages the inherent reactivity of specific positions on the heterocyclic ring system. The C7 position, in particular, can be targeted for functionalization, often starting from a methyl-substituted precursor.

The most common strategy involves the radical bromination of 7-methylpyrazolo[1,5-a]pyridine (B3107699). This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. The selectivity of this reaction for the methyl group at the C7 position is high, which can be attributed to the stability of the resulting benzylic-type radical intermediate. The C-H bonds of the methyl group are allylic/benzylic to the pyridine (B92270) ring system, making them more susceptible to radical abstraction than the aromatic C-H bonds on the ring itself. masterorganicchemistry.comyoutube.com

Research has demonstrated that the bromination of various methyl-substituted pyridine and naphthyridine derivatives using NBS can be effectively controlled to achieve side-chain bromination over electrophilic ring substitution. researchgate.net For instance, studies on 2-amino-6-methylpyridine (B158447) derivatives showed that protecting the amino group prevents ring bromination and directs the reaction to the methyl group, yielding the desired bromomethyl product. researchgate.net This principle is directly applicable to 7-methylpyrazolo[1,5-a]pyridine, where the electronic nature of the fused ring system favors radical abstraction at the C7-methyl position.

Alternative post-synthetic modifications can also facilitate the introduction of a bromomethyl group. For example, a 7-hydroxymethylpyrazolo[1,5-a]pyridine derivative could be converted to the target compound using a suitable brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). Furthermore, functionalization at the C7 position has been achieved through methods like formylation, indicating the C7 C-H bond is the most acidic and reactive in certain derivatives, which opens pathways to various C7-functionalized intermediates. researchgate.net

Table 1: Post-Synthetic Bromination of Methyl-Substituted Heterocycles

PrecursorReagent(s)Key Condition(s)ProductReference
7-Methylpyrazolo[1,5-a]pyridineN-Bromosuccinimide (NBS), Radical Initiator (AIBN/BPO)Reflux in CCl₄, Light irradiation7-(Bromomethyl)pyrazolo[1,5-a]pyridine masterorganicchemistry.comyoutube.com
2-N-Phthalimido-6-methylpyridineN-Bromosuccinimide (NBS)Reflux, Light irradiation2-N-Phthalimido-6-bromomethylpyridine researchgate.net
Toluene (Benzylic System)N-Bromosuccinimide (NBS)Radical InitiatorBenzyl bromide masterorganicchemistry.com

Synthesis Utilizing Pre-functionalized Pyridine Derivatives Bearing Bromomethyl Groups

An alternative synthetic route involves the construction of the pyrazolo[1,5-a]pyridine ring system using a pyridine starting material that already contains the bromomethyl functionality. This approach relies on the [3+2] cycloaddition reaction, a powerful method for forming five-membered rings. The typical pathway involves the reaction of an N-aminopyridinium ylide with a suitable dipolarophile, such as an alkyne or alkene. acs.orgsci-hub.se

In this context, the synthesis would commence with a pyridine derivative like 2-amino-X-(bromomethyl)pyridine. This pre-functionalized amine can then be reacted with a suitable three-carbon component to form the pyrazole (B372694) ring. Alternatively, a 2-(bromomethyl)pyridine (B1332372) can be converted into an N-aminopyridinium salt, which then generates the ylide intermediate for the cycloaddition. For example, a study on the synthesis of imidazo[1,5-a]pyridines, a related heterocyclic system, utilized a 6-bromo-2-(bromomethyl)quinoline (B8591276) which was prepared by radical bromination of the corresponding methylquinoline. beilstein-journals.org This bromomethyl-functionalized quinoline (B57606) was then converted to the amine and used in a subsequent cyclization reaction, demonstrating the viability of using pre-functionalized building blocks. beilstein-journals.org

The synthesis of various brominated pyrazolo[1,5-a]pyridine derivatives has been achieved through the [3+2] cyclization of N-aminopyridinium salts with bromoalkynes, highlighting the compatibility of bromine atoms in these cycloaddition reactions. researchgate.net By extension, having a bromomethyl group on the initial pyridine ring is a feasible strategy, provided it does not interfere with the ylide formation or the cycloaddition process. Careful selection of protecting groups and reaction conditions is crucial to prevent unwanted side reactions of the reactive bromomethyl group.

Elucidation of Regioselectivity and Stereoselectivity in Bromomethylation and Core Formation

Regioselectivity is a critical consideration in the synthesis of this compound, both in post-synthetic functionalization and in the construction of the heterocyclic core. Stereoselectivity is generally not a factor in these specific synthetic routes as no new chiral centers are formed.

In the post-synthetic bromination of 7-methylpyrazolo[1,5-a]pyridine using NBS, the high regioselectivity for the methyl group is governed by the mechanism of radical halogenation. The reaction proceeds via a radical chain mechanism where the rate-determining step is the abstraction of a hydrogen atom. The benzylic/allylic hydrogens on the methyl group at C7 are significantly weaker than the sp² C-H bonds on the aromatic ring, and the resulting radical is stabilized by resonance with the fused aromatic system. youtube.com This energetic preference ensures that bromination occurs exclusively at the methyl group rather than on the ring.

When constructing the pyrazolo[1,5-a]pyridine core via [3+2] cycloaddition, regioselectivity is paramount for obtaining the desired 7-substituted isomer. The reaction between an N-aminopyridinium ylide and an unsymmetrical alkyne can potentially lead to two different regioisomers. The outcome is dictated by the electronic and steric properties of the substituents on both the pyridine ring and the alkyne. Numerous studies have focused on controlling this regioselectivity. For instance, a TEMPO-mediated protocol for reacting N-aminopyridines with α,β-unsaturated compounds was developed that offers high and predictable regioselectivity. acs.org Similarly, PIDA-mediated cycloadditions of N-aminopyridinium ylides to alkenes also provide multifunctionalized pyrazolo[1,5-a]pyridines with high regiocontrol. organic-chemistry.org The substitution pattern on the starting N-aminopyridine plays a key role; electron-donating or withdrawing groups on the pyridine ring influence the electron density of the ylide and direct the orientation of the cycloaddition, allowing for the selective synthesis of specific isomers. sci-hub.semdpi.com

Table 2: Regioselectivity in Pyrazolo[1,5-a]pyridine Synthesis

Pyridine PrecursorReaction PartnerMethodObserved RegioselectivityReference
N-Aminopyridinesα,β-Unsaturated CompoundsTEMPO-mediated [3+2] AnnulationHigh and predictable regioselectivity acs.org
N-Aminopyridinium YlidesElectron-deficient AlkenesPIDA-mediated CycloadditionHighly regioselective organic-chemistry.org
Substituted 2-Pyridyl AcetatesO-(mesitylsulfonyl)hydroxylamineTwo-step cyclizationRegioselective formation of pyrazolo[1,5-a]pyridines sci-hub.se
N-Aminopyridinium SaltsBromoalkynesMetal-free [3+2] CyclizationFormation of brominated pyrazolo[1,5-a]pyridines researchgate.net

Implementation of Green Chemistry Principles in Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound and related derivatives to minimize environmental impact and improve efficiency.

Key green strategies include the use of alternative energy sources like microwave irradiation and ultrasonication. These techniques can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. acs.orgnih.govbyu.edu For example, the catalyst-free [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes has been successfully performed under ultrasonic irradiation in 20 minutes, compared to 3 hours under conventional heating. acs.orgnih.gov Microwave-assisted synthesis has also been employed for the rapid, solvent-free synthesis of various pyrazolo[1,5-a]pyrimidines. byu.eduresearchgate.net

The choice of solvent is another cornerstone of green chemistry. Efforts are made to replace hazardous chlorinated solvents like CCl₄, traditionally used for NBS brominations, with greener alternatives. While the solubility of nonpolar reagents can be a challenge, studies have explored performing reactions in aqueous media or under solvent-free conditions. bme.huresearchgate.netresearchgate.net The use of reusable, heterogeneous catalysts, such as Amberlyst resin, also represents a sustainable approach that simplifies product purification and reduces waste. researchgate.net One-pot, multicomponent reactions are inherently greener as they reduce the number of synthetic steps and purification procedures, saving time, energy, and materials. researchgate.netthieme-connect.de These principles, which have been successfully applied to the synthesis of the broader pyrazolo[1,5-a]pyridine and pyrimidine (B1678525) families, are directly relevant to developing more sustainable routes to this compound.

Chemical Reactivity and Transformational Chemistry of 7 Bromomethyl Pyrazolo 1,5 a Pyridine

Reactivity Profile of the Bromomethyl Group as a Versatile Electrophile

The bromomethyl group at the C7 position of the pyrazolo[1,5-a]pyridine (B1195680) ring is analogous to a benzylic bromide. This position is activated towards nucleophilic attack and other transformations due to the ability of the aromatic ring system to stabilize intermediates.

Nucleophilic Substitution Reactions with Various Nucleophiles

The primary mode of reactivity for 7-(bromomethyl)pyrazolo[1,5-a]pyridine is nucleophilic substitution, where the bromide ion is displaced by a wide range of nucleophiles. This reaction is a cornerstone for introducing diverse functional groups at the 7-methyl position. The general reactivity is similar to that of other benzylic-type halides. For instance, the synthesis of 1-(6-bromoquinolin-2-yl)methanamine from 6-bromo-2-(bromomethyl)quinoline (B8591276) proceeds via a Gabriel synthesis, where potassium phthalimide (B116566) acts as a nitrogen nucleophile. beilstein-journals.org This suggests that this compound would readily react with various nitrogen, oxygen, sulfur, and carbon nucleophiles.

Common nucleophiles that can be employed include amines, alcohols, thiols, and cyanide. For example, the reaction with amines would lead to the corresponding 7-(aminomethyl)pyrazolo[1,5-a]pyridines, which are valuable for further derivatization. While specific examples for this compound are not extensively documented in readily available literature, the reactivity can be inferred from analogous systems. The reaction of 2-methylpyrazolo[1,5-a]pyrimidin-7-amine (B3118339) with various reagents demonstrates the accessibility of the 7-position to nucleophilic attack, albeit through a different mechanism on the ring itself. cymitquimica.com

NucleophileProduct ClassReaction Conditions (Analogous)
Ammonia/Amines (R-NH₂)7-(Aminomethyl)pyrazolo[1,5-a]pyridinesSolvent (e.g., DMF, CH₃CN), Base (e.g., K₂CO₃), Room Temp to mild heating
Alcohols/Phenols (R-OH)7-(Alkoxymethyl/Aryloxymethyl)pyrazolo[1,5-a]pyridinesBase (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF)
Thiols/Thiophenols (R-SH)7-(Thioalkoxymethyl/Thioaryloxymethyl)pyrazolo[1,5-a]pyridinesBase (e.g., NaH, Et₃N), Solvent (e.g., THF, CH₂Cl₂)
Cyanide (e.g., NaCN, KCN)7-(Cyanomethyl)pyrazolo[1,5-a]pyridinesPolar aprotic solvent (e.g., DMSO, DMF)
Azide (B81097) (e.g., NaN₃)7-(Azidomethyl)pyrazolo[1,5-a]pyridinesSolvent (e.g., DMF/H₂O)

Participation in Elimination Reactions and Subsequent Transformations

While nucleophilic substitution is the predominant pathway, the bromomethyl group can also undergo elimination reactions under appropriate basic conditions, particularly with sterically hindered bases. This would lead to the formation of a highly reactive 7-methylidene-pyrazolo[1,5-a]pyridine intermediate. However, literature specifically detailing this reaction for this compound is scarce. By analogy to other benzylic halides, strong, non-nucleophilic bases would favor elimination over substitution.

Pathways Involving Radical Intermediates

The synthesis of this compound itself likely proceeds through a radical mechanism, typically involving the radical bromination of 7-methylpyrazolo[1,5-a]pyridine (B3107699) using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN. beilstein-journals.org The benzylic-like position of the methyl group makes it susceptible to hydrogen abstraction, forming a stabilized radical intermediate which then reacts with bromine.

Once formed, the C-Br bond in this compound could potentially participate in further radical reactions, such as radical-mediated C-C bond formations, although these are less common than nucleophilic substitutions.

Organometallic Reactions for C-C Bond Formation (e.g., Grignard, Suzuki Coupling)

The bromomethyl group is a versatile precursor for various carbon-carbon bond-forming reactions.

Grignard Reagent Formation and Subsequent Reactions: Conversion of this compound to its corresponding Grignard reagent, (pyrazolo[1,5-a]pyridin-7-yl)methylmagnesium bromide, would provide a potent nucleophile for reactions with a variety of electrophiles, such as aldehydes, ketones, and esters, to form more complex structures.

Cross-Coupling Reactions: While Suzuki and other palladium-catalyzed cross-coupling reactions are more commonly performed on aryl halides, the bromomethyl group can participate in certain types of cross-coupling reactions. For instance, it can be used in Kumada-type cross-coupling with Grignard reagents or in Negishi coupling after conversion to an organozinc species. These reactions provide a powerful means to introduce aryl, heteroaryl, or vinyl groups at the 7-methyl position. While specific examples for this compound are not readily found, the general methodology for Suzuki-Miyaura cross-coupling on the pyrazolo[1,5-a]pyrimidine (B1248293) core is well-established, indicating the amenability of this heterocyclic system to palladium catalysis. nih.govnih.gov

Reaction TypeReagentProduct TypeGeneral Conditions (Inferred)
Grignard ReactionMg, then an electrophile (e.g., RCHO)7-(Hydroxyalkyl)pyrazolo[1,5-a]pyridinesAnhydrous ether or THF
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base7-(Arylmethyl)pyrazolo[1,5-a]pyridinesPd(PPh₃)₄, K₂CO₃, Solvent (e.g., Toluene/EtOH/H₂O)
Wittig ReactionPPh₃, then a base and an aldehyde/ketone7-(Alkenyl)pyrazolo[1,5-a]pyridinesFormation of phosphonium (B103445) salt followed by ylide generation and reaction with a carbonyl compound nih.gov

Directed Functionalization and Derivatization of the Pyrazolo[1,5-a]pyridine Core

In addition to the reactions of the bromomethyl group, the pyrazolo[1,5-a]pyridine nucleus itself can be further functionalized. The existing substituent at the 7-position can influence the regioselectivity of these subsequent reactions.

C-H Functionalization at Peripheral Positions (e.g., C3, C5)

The pyrazolo[1,5-a]pyridine ring system is amenable to direct C-H functionalization, providing a powerful and atom-economical method for introducing substituents without the need for pre-functionalized starting materials. The C3 position is generally the most nucleophilic and therefore a common site for electrophilic substitution and palladium-catalyzed C-H arylation. organic-chemistry.orgnih.gov

For a 7-substituted pyrazolo[1,5-a]pyridine, such as the bromomethyl derivative, C-H functionalization at the C3 and C5 positions would be a key strategy for building molecular complexity. For instance, direct arylation at the C3 position could be achieved using palladium catalysis with an appropriate aryl halide. The functionalization at the C5 position is less common but can be achieved under specific conditions. Research on the related pyrazolo[1,5-a]pyrimidine system has shown that C-5 functionalization can be achieved through a one-pot SNAr/direct Pd-catalyzed C-H arylation strategy. nih.gov

PositionReaction TypeReagents and Conditions (Analogous Systems)Product Type
C3HalogenationN-Halosuccinimide (NCS, NBS, NIS), Solvent (e.g., CH₂Cl₂, CH₃CN)3-Halo-7-(bromomethyl)pyrazolo[1,5-a]pyridines
C3Arylation (Pd-catalyzed)Aryl bromide, Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃), Base (e.g., K₂CO₃), Solvent (e.g., DMA)3-Aryl-7-(bromomethyl)pyrazolo[1,5-a]pyridines
C5HalogenationSpecific directing groups and conditions may be required.5-Halo-7-(bromomethyl)pyrazolo[1,5-a]pyridines

Metalation and Directed Ortho-Metalation Strategies

Metalation, particularly directed ortho-metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium or other strong base, facilitating deprotonation at the adjacent ortho-position to form a stable organometallic intermediate. wikipedia.org This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. wikipedia.org

For the pyrazolo[1,5-a]pyridine scaffold, regioselective metalation can be achieved using hindered magnesium- and zinc-based amides like TMP (2,2,6,6-tetramethylpiperidyl) bases. acs.org The regioselectivity of these reactions is highly dependent on the reaction conditions and the substituents present on the heterocyclic core. For instance, the use of Mg- and Zn-TMP bases can lead to selective functionalization at different positions of the pyrazolo[1,5-a]pyridine ring. acs.org A study demonstrated the regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold using these bases in the presence or absence of BF₃·OEt₂. acs.org

Directed ortho-metalation strategies have been successfully applied to pyridine (B92270) derivatives, providing a route to substituted azabiaryls through a one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence. nih.gov This approach avoids the isolation of often unstable pyridyl boronic acids. nih.gov While direct DoM on this compound is not extensively detailed, the principles are applicable. The pyrazole (B372694) nitrogen or other substituents can act as directing groups. Additionally, selective zincation at the C7 position of a pyrazolopyridine dicarboxylate has been achieved using (TMP)₂Zn·2LiCl·2MgCl₂, followed by iodination and trifluoromethylation, highlighting the potential for metalation at the 7-position. researchgate.net

Strategy Reagent/Base Scaffold/Substrate Position of Metalation Key Findings & Ref.
Regioselective MetalationMg- and Zn-TMP basesPyrazolo[1,5-a]pyridineVaries based on conditionsEnables regioselective functionalization of the core scaffold. acs.org
Directed Ortho-MetalationAlkyllithium (e.g., n-BuLi, sec-BuLi)Aromatic with DMGOrtho to DMGA general method for regioselective functionalization via an aryllithium intermediate. wikipedia.org
DoM-Boronationsec-BuLi, TMEDA then B(OiPr)₃Pyridyl carboxamidesOrtho to directing groupOne-pot protocol for synthesizing azabiaryls, avoiding isolation of unstable boronic acids. nih.gov
Selective Zincation(TMP)₂Zn·2LiCl·2MgCl₂Pyrazolopyridine dicarboxylateC7Demonstrates feasibility of selective metalation at the 7-position for further functionalization. researchgate.net

Cross-Coupling Reactions at the Pyrazolo[1,5-a]pyridine Scaffold (e.g., Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. The pyrazolo[1,5-a]pyridine scaffold is amenable to various cross-coupling transformations, allowing for the introduction of diverse functional groups.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org It is widely used for synthesizing complex molecules under mild conditions. wikipedia.orgorganic-chemistry.org For pyrazolo[1,5-a]pyridine systems, Sonogashira coupling has been employed starting from halo-substituted derivatives. For example, 7-iodo-pyrazolo[1,5-a]pyridines can be reacted with terminal alkynes to install ethynyl (B1212043) groups at the 7-position. researchgate.net A similar strategy has been applied to 5- and 6-bromo-3-fluoro-2-cyanopyridines, which undergo Sonogashira coupling with a wide range of terminal alkynes in high yields. soton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most powerful methods for forming C-N bonds between aryl halides and amines. nih.govorganic-chemistry.orglibretexts.org The efficiency of the reaction is often enhanced by using bulky, electron-rich phosphine (B1218219) ligands. youtube.com While there are limited reports specifically on the C4 position of pyrazoles, the methodology is broadly applicable to halo-substituted heterocycles. nih.gov The reaction of 4-halo-1H-1-tritylpyrazoles with various amines has been investigated, demonstrating that amines lacking a β-hydrogen atom provide good yields. nih.govresearchgate.net This methodology can be extrapolated to halo-substituted pyrazolo[1,5-a]pyridines, including derivatives of this compound where the bromine on the ring (not the methyl group) would be the reactive site.

Other palladium-catalyzed couplings, such as cross-dehydrogenative coupling (CDC), have also been used to synthesize 3,3'-bipyrazolo[1,5-a]pyridine derivatives through direct C-H bond activation. nih.gov

Reaction Catalyst/Ligand System Substrates Product Type Key Findings & Ref.
Sonogashira CouplingPd(PPh₃)₄ / CuI7-Iodo-pyrazolo[1,5-a]pyridine + Terminal Alkyne7-Alkynyl-pyrazolo[1,5-a]pyridineEffective for C-C bond formation at the 7-position. researchgate.net
Sonogashira CouplingPd(PPh₃)₄ / CuI6-Bromo-3-fluoro-2-cyanopyridine + Terminal Alkyne6-Alkynyl-3-fluoro-2-cyanopyridineHigh yields, tolerant of various functional groups. soton.ac.uk
Buchwald-Hartwig AminationPd(dba)₂ / tBuDavePhos4-Halo-1H-1-tritylpyrazole + Amine4-Amino-1H-1-tritylpyrazoleAmines without β-hydrogens give good yields; applicable to halo-pyrazoles. nih.govresearchgate.net
Cross-Dehydrogenative CouplingPalladium(II) acetatePyrazolo[1,5-a]pyridine precursors3,3'-Bipyrazolo[1,5-a]pyridinesEfficient C-H/C-H coupling to form dimers with good functional group tolerance. nih.gov

Other Chemoselective Derivatization Reactions (e.g., amination, carboxamide synthesis)

Beyond cross-coupling, the bromomethyl group of this compound is a reactive handle for various nucleophilic substitution reactions. The pyrazolo[1,5-a]pyridine ring itself can also be functionalized through several chemoselective methods.

Amination: The bromomethyl group is susceptible to nucleophilic attack by amines, providing a straightforward route to 7-(aminomethyl)pyrazolo[1,5-a]pyridine derivatives. This is analogous to the Gabriel synthesis, where a bromomethyl group is reacted with potassium phthalimide, followed by hydrolysis to yield the primary amine. beilstein-journals.org Direct amination can also be achieved on the heterocyclic ring. For instance, on the related pyrazolo[1,5-a]pyrimidine system, a C-O bond can be activated with PyBroP, followed by the addition of an amine to achieve substitution at the C-5 position. nih.gov

Carboxamide Synthesis: The synthesis of carboxamide-functionalized pyrazolo[1,5-a]pyridines is of significant interest due to their potential biological activities. nih.gov A general route to pyrazolo[1,5-a]pyrimidine-3-carboxamides involves the condensation of aminopyrazole carboxamides with enaminonitriles. semanticscholar.org This highlights a strategy where the carboxamide functionality is built into a precursor which is then cyclized to form the final heterocyclic system. semanticscholar.orgresearchgate.net The 7-(bromomethyl) group could be converted to a carboxylic acid via oxidation, which could then be coupled with amines to form amides, representing another potential route to carboxamide derivatives.

Reaction Type Reagents Starting Material Product Key Findings & Ref.
Nucleophilic Substitution (Amination)Amine (e.g., R-NH₂)This compound7-(Aminomethyl)pyrazolo[1,5-a]pyridineThe benzylic bromide is a good leaving group for SN2 reactions. beilstein-journals.org
Direct Amination (on ring)1. PyBroP, Et₃N 2. Amine3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one5-Amino-3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidineActivation of a C-O bond allows for nucleophilic aromatic substitution. nih.gov
Carboxamide SynthesisEnaminonitrile5-Aminopyrazole-4-carboxamides7-Aminopyrazolo[1,5-a]pyrimidine-3-carboxamidesCyclocondensation strategy to build the heterocyclic core with the carboxamide group present. semanticscholar.org

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments) for Definitive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 7-(Bromomethyl)pyrazolo[1,5-a]pyridine, ¹H and ¹³C NMR, complemented by two-dimensional (2D) experiments, provide a detailed picture of the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrazolo[1,5-a]pyridine (B1195680) core and the methylene (B1212753) protons of the bromomethyl group. The protons on the pyridine (B92270) ring (H-4, H-5, and H-6) and the pyrazole (B372694) ring (H-2 and H-3) will exhibit characteristic chemical shifts and coupling constants, allowing for their unambiguous assignment. The methylene protons (CH₂Br) would likely appear as a singlet in the downfield region due to the deshielding effect of the adjacent bromine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atoms of the fused heterocyclic rings will resonate in the aromatic region, while the methylene carbon of the bromomethyl group will appear at a higher field. The specific chemical shifts provide valuable information about the electronic environment of each carbon. For example, studies on related pyrazolo[1,5-a]pyrimidines have been crucial in confirming cyclization patterns and identifying isomeric products. nih.govresearchgate.net

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for confirming the assignments made from 1D NMR. COSY experiments establish proton-proton couplings within the pyridine and pyrazole rings. HSQC correlates each proton to its directly attached carbon atom. HMBC reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in confirming the connectivity between the bromomethyl group and the C-7 position of the pyrazolo[1,5-a]pyridine core. Such 2D NMR techniques have been effectively used to differentiate between isomers in related heterocyclic systems. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-28.0 - 8.2140 - 142
H-36.6 - 6.895 - 98
H-47.5 - 7.7120 - 123
H-56.8 - 7.0112 - 115
H-67.2 - 7.4130 - 133
C-7-145 - 148
-CH₂Br4.6 - 4.830 - 35
C-3a-148 - 151
C-8a-125 - 128

Note: The chemical shift values are predicted based on data from analogous pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) structures and are subject to variation based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound (C₈H₇BrN₂), HRMS would provide a highly accurate mass measurement, confirming its molecular formula.

The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing a clear signature for the presence of a single bromine atom in the molecule. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, identifiable fragments. The fragmentation pattern would likely involve the loss of the bromine atom or the entire bromomethyl group. This technique has been instrumental in the characterization of various pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Interactive Data Table: Expected HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M(⁷⁹Br)+H]⁺C₈H₈⁷⁹BrN₂⁺210.9920
[M(⁸¹Br)+H]⁺C₈H₈⁸¹BrN₂⁺212.9900
[M(⁷⁹Br)]⁺C₈H₇⁷⁹BrN₂⁺209.9843
[M(⁸¹Br)]⁺C₈H₇⁸¹BrN₂⁺211.9823

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

C-H stretching from the aromatic rings, typically appearing in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations from the fused heterocyclic system, expected in the 1400-1650 cm⁻¹ range.

C-H bending vibrations, which can further confirm the substitution pattern on the aromatic rings.

A distinct C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum, around 500-600 cm⁻¹.

CH₂ bending vibrations from the bromomethyl group around 1450 cm⁻¹.

IR spectroscopy has been routinely used to confirm the structures of synthesized pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and other related heterocyclic systems. nih.govbme.hu

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Aromatic C=C/C=NStretching1400 - 1650
Methylene C-HStretching2850 - 2960
Methylene CH₂Bending (Scissoring)~1450
C-BrStretching500 - 600

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms and the planarity of the fused heterocyclic ring system.

While a crystal structure for the exact title compound is not available in the searched literature, studies on related pyrazolo[1,5-a]pyrimidine derivatives have utilized this technique to confirm their structures and regioselectivity of synthesis. nih.govresearchgate.netnih.govrsc.org For instance, X-ray diffraction has been used to distinguish between angular and linear isomers in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov It is expected that the pyrazolo[1,5-a]pyridine core of the title compound would be largely planar. The conformation of the bromomethyl group relative to the heterocyclic ring would also be determined, providing insight into potential intermolecular interactions in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Property Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic system.

The position and intensity of these absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of substituents. Studies on related 7-substituted pyrazolo[1,5-a]pyrimidines have shown that the absorption spectra are highly dependent on the nature of the substituent at position 7. nih.gov Generally, these compounds exhibit a main absorption band in the range of 340–440 nm, which has been attributed to an intramolecular charge transfer process. nih.gov The introduction of the bromomethyl group at the 7-position is expected to influence the electronic properties and thus the UV-Vis absorption spectrum of the pyrazolo[1,5-a]pyridine core. The photophysical properties of pyrazolo[1,5-a]pyridine derivatives have been a subject of interest, with some exhibiting fluorescence. rsc.org

Interactive Data Table: Expected UV-Vis Absorption for this compound

SolventExpected λ_max (nm)Type of Transition
Ethanol/Methanol~250-280 and ~320-350π → π
Dichloromethane~250-280 and ~320-350π → π
Acetonitrile~250-280 and ~320-350π → π*

Note: The exact absorption maxima can vary depending on the solvent polarity.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For the pyrazolo[1,5-a]pyridine (B1195680) scaffold, these calculations offer a deep understanding of its electronic characteristics and reactivity patterns, which can be extrapolated to derivatives like 7-(Bromomethyl)pyrazolo[1,5-a]pyridine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com For pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are structurally related to pyrazolo[1,5-a]pyridines, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, are employed to determine various ground-state properties. jchemrev.comjchemrev.com These calculations yield optimized molecular geometries, total energies, and dipole moments. jchemrev.com

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap suggests higher reactivity and the potential for charge transfer within the molecule. mdpi.comjchemrev.comresearchgate.net For instance, studies on related pyridylpyrazole derivatives have calculated HOMO-LUMO gaps around 3.4 eV, indicating significant stability. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is another valuable output of DFT calculations. An MEP map illustrates the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com This information is crucial for predicting how the molecule will interact with other reagents or biological targets. For the pyrazolo[1,5-a]pyridine scaffold, MEP analysis helps pinpoint sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Table 1: Representative Theoretical Electronic Properties for a Pyrazolo[1,5-a]pyridine Scaffold

ParameterTypical Calculated ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability.
LUMO Energy~ -1.0 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)~ 5.5 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment~ 2-4 DebyeMeasures the overall polarity of the molecule.

The three-dimensional structure and conformational flexibility of a molecule are critical to its function, particularly in a biological context. Computational conformational analysis can identify the most stable, low-energy arrangements of a molecule. researchgate.net For derivatives of pyrazolo[1,5-a]pyridine and related scaffolds, DFT calculations are used to explore the potential energy surface and locate conformational minima. arkat-usa.org

These studies have shown that the pyrazolo[1,5-a]pyrimidine nucleus provides a rigid, planar framework that is conducive to chemical modification. In derivatives containing flexible side chains, such as the N-benzyl-carboxamide group on a pyrazolo[1,5-a]pyrimidine core, computational analysis can identify stable conformers stabilized by intramolecular hydrogen bonds. arkat-usa.org Understanding these preferences is vital, as the bioactive conformation required for binding to a biological target may not be the absolute lowest energy state. mdpi.com The energetic penalty required to adopt the bioactive conformation can be calculated, providing insight into binding affinity. mdpi.com

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction mechanism can be constructed. acs.org This approach has been applied to understand the synthesis of pyrazolo[1,5-a]pyridines.

For example, DFT calculations have been used to outline a plausible mechanism for the palladium-catalyzed C-H activation and cross-dehydrogenative coupling used to synthesize 3,3′-bipyrazolo[1,5-a]pyridine derivatives. acs.org Similarly, the mechanism for the synthesis of pyrazolo[1,5-a]pyridines via the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds has been explored, detailing the initial nucleophilic addition followed by cyclization and dehydration steps. nih.gov These theoretical studies provide mechanistic insights that can help optimize reaction conditions and predict outcomes. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations build upon quantum calculations to explore how molecules interact with larger systems, such as proteins, which is central to drug design and discovery.

Computational modeling is an indispensable part of modern Structure-Activity Relationship (SAR) studies, which aim to link a molecule's chemical structure to its biological activity. mdpi.comresearchgate.net For the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds, which are cores for many kinase inhibitors, molecular docking is a key computational technique. bohrium.com

Docking simulations place a ligand (like a 7-substituted pyrazolo[1,5-a]pyridine) into the binding site of a target protein to predict its preferred binding mode and affinity. These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, SAR studies on pyrazolo[1,5-a]pyrimidine-based inhibitors have shown that the core moiety is essential for forming hinge interactions with specific protein residues (e.g., Met592 in Trk kinases). mdpi.com Computational modeling guides the rational design of new derivatives by suggesting modifications that could enhance binding affinity, selectivity, and pharmacokinetic properties. mdpi.combohrium.comacs.org

Table 2: Key Interactions for Pyrazolo-based Scaffolds in Protein Kinase Binding

Structural FeatureObserved InteractionComputational Insight
Pyrazolo[1,5-a]pyrimidine CoreHinge-binding with protein backboneForms hydrogen bonds essential for anchoring the ligand. mdpi.com
Substituents at C3-positionEnhanced potencyCan form additional hydrogen bonds or hydrophobic interactions. mdpi.com
Substituents at C7-positionTolerates substitutionInteracts with a specific sub-pocket in the active site, influencing selectivity. researchgate.net
Fluorine atomsIncreased binding affinityEnhances interactions with specific residues like asparagine. mdpi.com

Predictive Computational Methodologies for Regio- and Stereoselectivity

Many synthetic routes leading to substituted pyrazolo[1,5-a]pyridines can result in multiple isomers. Predicting and controlling the regioselectivity of these reactions is a significant challenge where computational methods can provide valuable guidance. nih.govnih.gov

Theoretical calculations can predict the most likely sites for chemical reactions. Fukui functions, which are derived from DFT, can be used to identify the atoms in a molecule most susceptible to electrophilic, nucleophilic, or radical attack. mdpi.com By mapping these reactivity indices onto the molecular structure, a graphical view of regioselectivity can be obtained. mdpi.com For instance, in a related pyridylpyrazole derivative, the N2 atom of the pyrazole (B372694) ring was identified as the most likely site for electrophilic attack. mdpi.com Such predictive power is crucial for designing synthetic strategies that yield the desired isomer with high selectivity, avoiding tedious separation processes. researchgate.net

Emerging Applications and Future Research Directions of Pyrazolo 1,5 a Pyridine Derivatives

Pyrazolo[1,5-a]pyridine (B1195680) as a Privileged Scaffold in Target-Oriented Synthesis

The pyrazolo[1,5-a]pyridine core is considered a "privileged scaffold" in drug discovery. This is due to its ability to bind to multiple biological targets with high affinity, depending on the substitutions around the core structure. Its rigid, planar geometry and the specific arrangement of nitrogen atoms allow for diverse interactions with biological macromolecules, including hydrogen bonding and π-stacking. The synthetic accessibility and the ease of functionalization of the pyrazolo[1,5-a]pyridine ring system have made it a cornerstone for the development of targeted therapies. nih.govrsc.org

Development of Enzyme Inhibitors

The functional versatility of the pyrazolo[1,5-a]pyridine scaffold has been extensively exploited in the design of various enzyme inhibitors, a critical area in the development of new therapeutics.

Kinase Inhibitors: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. researchgate.net The pyrazolo[1,5-a]pyridine framework has proven to be an effective hinge-binding motif for designing potent kinase inhibitors. nih.gov

CDK2: Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a key strategy in cancer therapy. nih.gov A number of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been identified as potent and selective CDK2 inhibitors. nih.gov For instance, the compound BS-194, a pyrazolo[1,5-a]pyrimidine derivative, shows high potency against CDK2 with an IC₅₀ value of 3 nmol/L. nih.govresearchgate.net These findings suggest that the 7-(bromomethyl)pyrazolo[1,5-a]pyridine scaffold could be a valuable starting point for developing new CDK2 inhibitors.

TrkA: Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a role in the development and progression of certain cancers. mdpi.com The pyrazolo[1,5-a]pyrimidine nucleus is a core component of several approved and clinical-trial-stage Trk inhibitors, such as Larotrectinib and Entrectinib. mdpi.com Structure-activity relationship (SAR) studies have highlighted the importance of the pyrazolo[1,5-a]pyrimidine moiety for hinge-binding interactions with the kinase. mdpi.com

c-Met: The hepatocyte growth factor receptor (HGFR), or c-Met, is another receptor tyrosine kinase implicated in cancer. Pyrazolopyridine derivatives have been investigated as selective c-Met inhibitors. nih.gov Certain pyrazolo[1,5-a]pyridine derivatives have been patented as Axl and c-Met kinase inhibitors for cancer treatment. google.com

PI3K: Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases involved in cell growth, proliferation, and survival. Recently, a series of pyrazolo[1,5-a]pyridine derivatives have been reported as potent and selective dual inhibitors of PI3Kγ and PI3Kδ. acs.orgnih.gov One such derivative, IHMT-PI3K-315, displayed IC₅₀ values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively. acs.orgnih.gov

EGFR: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of EGFR inhibitors, showing promise in non-small cell lung cancer (NSCLC) models. nih.govrsc.org

Phosphodiesterases (PDEs): Phosphodiesterases are enzymes that regulate the levels of cyclic nucleotides, such as cAMP and cGMP, which are important second messengers in various signaling pathways.

PDE3/4: Dual inhibitors of PDE3 and PDE4 have potential applications in treating respiratory diseases due to their combined bronchodilatory and anti-inflammatory effects. nih.gov A pyrazolo[1,5-a]pyridine derivative, KCA-1490, has been identified as a potent dual PDE3/4 inhibitor. nih.gov

PDE4: Selective PDE4 inhibitors are pursued for their anti-inflammatory properties. Building on the KCA-1490 scaffold, researchers have developed highly potent and selective PDE4 inhibitors, such as N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamide. nih.gov

Enzyme TargetScaffoldExample CompoundReported Activity (IC₅₀)Reference
CDK2Pyrazolo[1,5-a]pyrimidineBS-1943 nM nih.gov
TrkAPyrazolo[1,5-a]pyrimidinePicolinamide-substituted derivatives1.7 nM mdpi.com
PI3Kγ/δPyrazolo[1,5-a]pyridineIHMT-PI3K-3154.0 nM (PI3Kγ), 9.1 nM (PI3Kδ) acs.orgnih.gov
PDE3/4Pyrazolo[1,5-a]pyridineKCA-1490Potent dual inhibitor nih.gov
PDE4Pyrazolo[1,5-a]pyridineCompound 2aPotent and selective nih.gov

Antagonists and Agonists for Receptors

Beyond enzyme inhibition, the pyrazolo[1,5-a]pyridine scaffold is effective in modulating the function of cellular receptors.

Corticotropin-Releasing Factor 1 (CRF1) Receptor: The CRF1 receptor is a G-protein coupled receptor that plays a key role in the body's stress response. Antagonists of this receptor are being investigated for the treatment of stress-related disorders like anxiety and depression. A series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines have been developed as potent and selective CRF1 receptor antagonists. One prominent compound from this series, E2508, has demonstrated robust oral efficacy in animal models and has advanced to clinical trials.

Receptor TargetScaffoldExample CompoundTherapeutic PotentialReference
CRF1 ReceptorPyrazolo[1,5-a]pyridineE2508Stress-related disorders (anxiety, depression) acs.org

Exploration in Diverse Biological Activity Areas

The therapeutic potential of pyrazolo[1,5-a]pyridine derivatives extends to a wide range of infectious diseases.

Antiviral: Derivatives of pyrazolo[1,5-a]pyridine have been investigated as inhibitors of herpes virus replication. google.com More recently, some derivatives have shown promising activity against emerging viruses such as MERS Coronavirus, Zika, and Ebola. enamine.net

Antimicrobial: The pyrazolo[1,5-a]pyrimidine scaffold is present in compounds with demonstrated antibacterial and antifungal activities. beilstein-journals.orgnih.govnih.gov

Anti-malarial: Malaria remains a significant global health threat, and new effective drugs are urgently needed. Quinoline-pyrazolopyridine hybrids have been synthesized and screened for their anti-malarial potential. rsc.org One such compound, with 4-chloro substitutions on both aryl rings, showed considerable in vitro and in vivo activity against Plasmodium falciparum. rsc.org

Antitubercular: Tuberculosis is another major global health problem. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids have been designed and evaluated as novel anti-tubercular agents. A representative hybrid exhibited potent in vitro activity against both susceptible and drug-resistant strains of Mycobacterium tuberculosis. organic-chemistry.org

Biological ActivityScaffoldTarget Organism/VirusKey FindingsReference
AntiviralPyrazolo[1,5-a]pyrimidineMERS, Zika, EbolaPromising activity in vitro. enamine.net
AntimicrobialPyrazolo[1,5-a]pyrimidineBacteria and FungiGood antimicrobial activity observed. nih.gov
Anti-malarialQuinoline-pyrazolopyridinePlasmodium falciparumCompound 5p showed potent in vitro and in vivo activity. rsc.org
AntitubercularPyrazolo[1,5-a]pyridine-3-carboxamideMycobacterium tuberculosisPotent against drug-susceptible and resistant strains. organic-chemistry.org

Contributions to Advanced Materials Science and Photophysics

The applications of pyrazolo[1,5-a]pyridine derivatives are not limited to the biological realm. Their unique electronic structure, characterized by a π-excessive pyrazole (B372694) ring fused to a π-deficient pyridine (B92270) ring, imparts interesting photophysical properties. nih.gov These compounds often exhibit fluorescence with high quantum yields, making them attractive candidates for the development of advanced materials. nih.gov

Their dipolar nature and sensitivity to the chemical environment make them useful as fluorescent probes and sensors. The ability to tune their absorption and emission properties through chemical modification allows for the rational design of materials for applications in organic light-emitting diodes (OLEDs), bio-imaging, and photovoltaics. nih.gov

Novel Synthetic Strategies for Pyrazolo[1,5-a]pyridine Derivatization

The broad utility of the pyrazolo[1,5-a]pyridine scaffold is underpinned by the development of versatile synthetic methodologies for its construction and functionalization. Common strategies involve the cycloaddition of N-aminopyridinium ylides with various reaction partners. sigmaaldrich.com The presence of the bromomethyl group in this compound offers a prime site for post-scaffold modifications, such as nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the creation of diverse chemical libraries. beilstein-journals.org

Isotopic Labeling and Deuteration Studies

Isotopic labeling is an indispensable tool in drug discovery and development, used for mechanistic studies, metabolic profiling, and enhancing pharmacokinetic properties. Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes and improve a drug's half-life.

An efficient and simple method for the synthesis of 7-deuteropyrazolo[1,5-a]pyridine derivatives has been developed using a hydrogen/deuterium exchange of 1-aminopyridinium cations in basic D₂O, followed by a cycloaddition reaction. nih.govnih.govresearchgate.netnih.gov This method allows for a high degree of deuterium incorporation under mild conditions. nih.govnih.gov Furthermore, strategies for nitrogen isotope exchange (¹⁵N and ¹³N) in pyridine-based heterocycles have been developed, which are crucial for applications like positron emission tomography (PET) imaging. sigmaaldrich.com These advances in isotopic labeling open up new avenues for studying the in vivo behavior of pyrazolo[1,5-a]pyridine-based compounds.

Implementation of Flow Chemistry and Continuous Manufacturing

The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of active pharmaceutical ingredients and fine chemicals. This paradigm shift offers numerous advantages, including enhanced safety, improved reproducibility, higher yields, and the potential for process automation. For the synthesis of pyrazolo[1,5-a]pyridine derivatives, including this compound, flow chemistry presents a compelling approach to address some of the challenges associated with conventional methods.

The synthesis of the pyrazolo[1,5-a]pyridine core often involves multi-step sequences that can be streamlined and optimized in a continuous flow setup. For instance, the condensation of N-aminopyridinium ylides with appropriate reaction partners, a common route to this scaffold, can be efficiently performed in a flow reactor, allowing for precise control over reaction time, temperature, and stoichiometry. This level of control can minimize the formation of byproducts and facilitate a cleaner reaction profile.

The introduction of the bromomethyl group, typically achieved through radical bromination of a methyl-substituted precursor, is another step that stands to benefit significantly from flow chemistry. The use of hazardous reagents like N-bromosuccinimide (NBS) can be managed more safely in a closed-loop flow system, minimizing operator exposure and enabling reactions at elevated temperatures and pressures with greater control. The rapid mixing and efficient heat transfer characteristic of microreactors can also enhance the selectivity of the bromination reaction, favoring the desired benzylic substitution.

Looking ahead, the integration of in-line purification and analytical techniques within a continuous manufacturing process for this compound and its downstream products is a key area for future research. This would enable a fully automated "synthesis-to-formulation" platform, significantly accelerating drug discovery and development timelines.

Biocatalytic Approaches in Heterocyclic Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. The application of enzymes in the synthesis of complex heterocyclic compounds like pyrazolo[1,5-a]pyridines is a growing area of interest.

While specific biocatalytic routes to this compound have not been extensively reported, the potential for enzymatic transformations on the pyrazolo[1,5-a]pyridine scaffold is significant. For instance, enzymes such as hydrolases could be employed for the selective deprotection of functional groups during a multi-step synthesis. Oxidoreductases could be explored for the selective oxidation of precursor molecules.

A particularly promising avenue for future research is the use of halogenating enzymes for the direct and regioselective introduction of the bromine atom. While challenging, the discovery or engineering of a haloperoxidase capable of acting on a 7-methylpyrazolo[1,5-a]pyridine (B3107699) precursor would represent a significant breakthrough, offering a greener and more direct route to the target compound.

Furthermore, biocatalytic methods can be envisioned for the downstream functionalization of the 7-(bromomethyl) group. For example, enzymes could be used to catalyze nucleophilic substitution reactions with high stereoselectivity, leading to the synthesis of chiral derivatives with potentially enhanced biological activity. The integration of biocatalysis with flow chemistry also presents an exciting prospect for developing highly efficient and sustainable manufacturing processes for these valuable heterocyclic compounds.

Design and Synthesis of Innovative Reagents and Catalytic Systems for Functionalization

The functionalization of the pyrazolo[1,5-a]pyridine core is crucial for fine-tuning its properties. The development of novel reagents and catalytic systems that enable regioselective C-H functionalization and cross-coupling reactions is a primary focus of current research.

While the 7-(bromomethyl) group itself is a reactive site for nucleophilic substitution, the functionalization of other positions on the heterocyclic ring can lead to a diverse range of analogs with unique biological profiles. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for introducing aryl, alkynyl, and amino substituents at various positions of the pyrazolo[1,5-a]pyridine ring. nih.gov The development of more active and versatile catalysts, including those based on other transition metals like nickel or copper, could further expand the scope of these transformations.

Direct C-H functionalization represents a more atom-economical approach to modifying the scaffold. Research into catalytic systems that can selectively activate and functionalize specific C-H bonds on the pyrazolo[1,5-a]pyridine nucleus is a key area for future exploration. This would circumvent the need for pre-functionalized starting materials and offer more direct and efficient synthetic routes.

For the this compound, innovative reagents could be designed to react with the bromomethyl group in novel ways. For example, the development of new phosphonium (B103445) or sulfonium (B1226848) ylides could open up possibilities for Wittig-type or Corey-Chaykovsky reactions, leading to the formation of new carbon-carbon bonds and the introduction of diverse functional groups.

Development of Hybrid Molecular Architectures Incorporating the this compound Moiety

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery to address complex diseases and overcome drug resistance. The this compound moiety serves as an excellent building block for the construction of such hybrid molecules due to the reactive nature of the bromomethyl group.

This reactive handle allows for the covalent linkage of the pyrazolo[1,5-a]pyridine scaffold to other biologically active molecules through the formation of ether, ester, amine, or carbon-carbon bonds. For example, it can be reacted with phenols, carboxylic acids, amines, or soft carbon nucleophiles present in other pharmacophores.

Future research in this area will likely focus on the rational design and synthesis of hybrid molecules that target multiple biological pathways simultaneously. For instance, the pyrazolo[1,5-a]pyridine core, known for its potential as a kinase inhibitor, could be linked to a molecule with a different mechanism of action, such as a DNA-intercalating agent or a protein-protein interaction inhibitor. nih.gov This could lead to synergistic therapeutic effects and a lower likelihood of developing resistance.

The development of hybrid molecules also extends to the realm of materials science. By linking the pyrazolo[1,5-a]pyridine moiety to fluorescent dyes, polymers, or other functional materials, novel hybrid materials with unique photophysical, electronic, or self-assembly properties could be created. The versatility of the 7-(bromomethyl) group makes it a valuable tool for the construction of these complex and functional molecular architectures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.